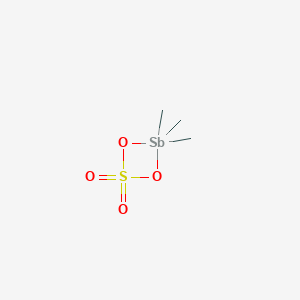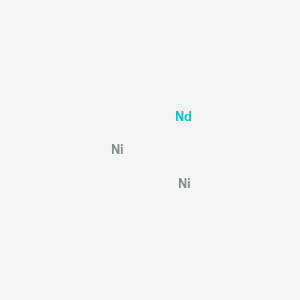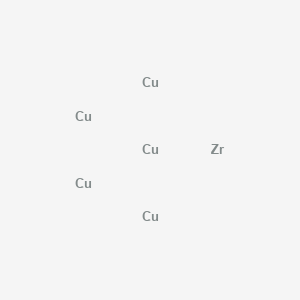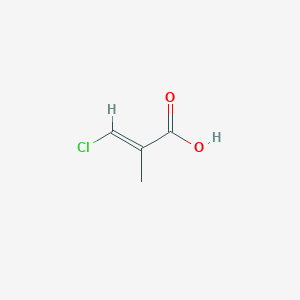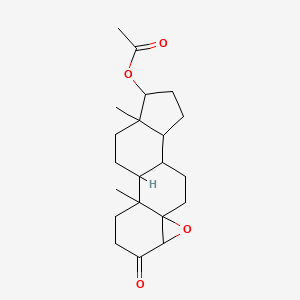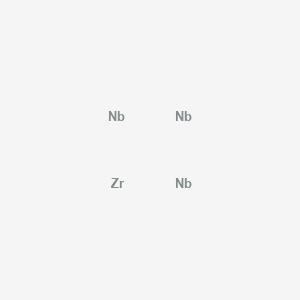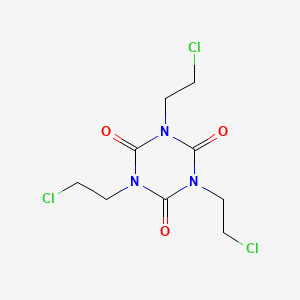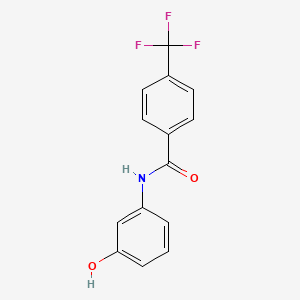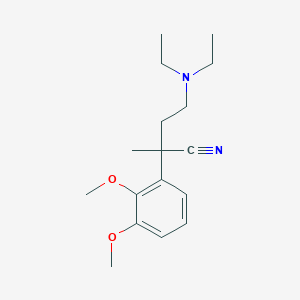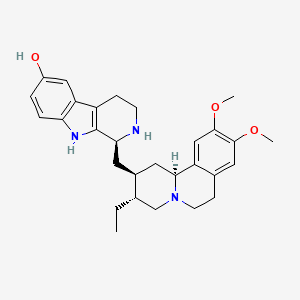
(1'beta)-10,11-Dimethoxytubulosan-8'-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’beta)-10,11-Dimethoxytubulosan-8’-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at the 10th and 11th positions and a hydroxyl group at the 8th position of the tubulosan skeleton. Its distinct configuration and functional groups make it a subject of interest in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’beta)-10,11-Dimethoxytubulosan-8’-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tubulosan Skeleton: This step involves constructing the core structure of tubulosan through a series of cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 10th and 11th positions using methylation reactions, often employing reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydroxylation: The hydroxyl group at the 8th position is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of (1’beta)-10,11-Dimethoxytubulosan-8’-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(1’beta)-10,11-Dimethoxytubulosan-8’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (1’beta)-10,11-Dimethoxytubulosan-8’-ol, such as ketones, alcohols, and substituted tubulosan compounds.
科学研究应用
(1’beta)-10,11-Dimethoxytubulosan-8’-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1’beta)-10,11-Dimethoxytubulosan-8’-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
(1’beta)-10,11-Dimethoxytubulosan-8’-one: Similar structure but with a ketone group at the 8th position.
(1’beta)-10,11-Dimethoxytubulosan-8’-amine: Contains an amine group instead of a hydroxyl group at the 8th position.
Uniqueness
(1’beta)-10,11-Dimethoxytubulosan-8’-ol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
CAS 编号 |
5610-39-9 |
|---|---|
分子式 |
C29H37N3O3 |
分子量 |
475.6 g/mol |
IUPAC 名称 |
(1S)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C29H37N3O3/c1-4-17-16-32-10-8-18-13-27(34-2)28(35-3)15-22(18)26(32)12-19(17)11-25-29-21(7-9-30-25)23-14-20(33)5-6-24(23)31-29/h5-6,13-15,17,19,25-26,30-31,33H,4,7-12,16H2,1-3H3/t17-,19-,25-,26-/m0/s1 |
InChI 键 |
JRVWIILYWSBUMC-CMWZJFIZSA-N |
手性 SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@H]4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |
规范 SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


